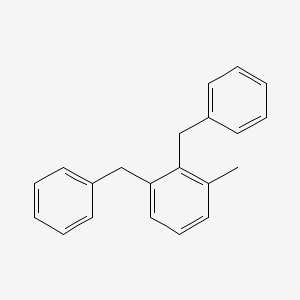

2,3-Dibenzyltoluene

Description

The exact mass of the compound this compound is 272.156500638 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibenzyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQYSCBUFZOAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968361 | |

| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, methylbis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7 | |

| Record name | Dibenzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026898179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, dibenzyl derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylbenzene, ar-methyl derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibenzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115643657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methylbis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylbenzene, ar-methyl derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene, dibenzyl derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CIN13K9HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3-Dibenzyltoluene via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibenzyltoluene, a member of the dibenzyltoluene (DBT) family of compounds. While the direct, selective synthesis of the 2,3-isomer via Friedel-Crafts alkylation of toluene presents significant challenges due to the formation of complex isomeric mixtures, this document outlines the general principles and experimental protocols for the synthesis of DBT mixtures. The guide also discusses the inherent regioselectivity issues and the characterization of the resulting products. This information is crucial for researchers and professionals in drug development and materials science who are interested in the synthesis and application of specific polysubstituted aromatic compounds.

Introduction

Dibenzyltoluenes (DBTs) are a class of aromatic hydrocarbons that have garnered interest in various applications, including as dielectric fluids and liquid organic hydrogen carriers (LOHCs). The specific substitution pattern of the benzyl groups on the toluene ring significantly influences the physicochemical properties of the individual isomers. The synthesis of a specific isomer, such as this compound, in high purity is often a prerequisite for its evaluation in these applications. The Friedel-Crafts alkylation is a fundamental and widely used method for the formation of carbon-carbon bonds to aromatic rings. This guide focuses on the application of the Friedel-Crafts benzylation of toluene for the synthesis of dibenzyltoluenes, with a particular interest in the 2,3-isomer.

The Challenge of Regioselectivity in Friedel-Crafts Benzylation of Toluene

The Friedel-Crafts benzylation of toluene with benzyl chloride, typically catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is the primary industrial method for producing benzyl and dibenzyltoluenes. However, this reaction is characterized by a lack of precise regiocontrol, leading to a mixture of isomers.

The initial benzylation of toluene predominantly yields a mixture of ortho- and para-benzyltoluene, with the para-isomer often being the major product due to reduced steric hindrance. A second benzylation to form dibenzyltoluene further complicates the product distribution. The directing effects of both the methyl and the first benzyl group, combined with steric considerations, lead to a variety of possible isomers. The synthesis of 2,4- and 2,5-dibenzyltoluene has been reported, but a selective synthesis of the 2,3-isomer via this route is not well-documented in the scientific literature. Commercial dibenzyltoluene is, in fact, an isomeric mixture.[1]

General Synthesis of Dibenzyltoluene Mixtures via Friedel-Crafts Alkylation

While a selective synthesis of this compound is challenging, the following section provides a general experimental protocol for the synthesis of a mixture of dibenzyltoluene isomers. This protocol is based on established procedures for the Friedel-Crafts benzylation of toluene.

Reaction Scheme

The overall reaction for the formation of dibenzyltoluene is as follows:

Caption: General reaction for the synthesis of dibenzyltoluene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a dibenzyltoluene mixture.

Materials:

-

Toluene

-

Benzyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Nitrogen gas

-

Sodium methylate (for purification, optional)

-

Standard laboratory glassware (reactor with stirrer, condenser, dropping funnel)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A reactor is charged with toluene and a catalytic amount of anhydrous ferric chloride under a nitrogen atmosphere.[2]

-

Addition of Benzyl Chloride: The reaction mixture is heated to a specific temperature (e.g., 100-130°C). Benzyl chloride is then added dropwise over a period of several hours.[2]

-

Reaction Monitoring: The reaction is monitored for completion, which may take several hours at the set temperature.[2]

-

Work-up: After the reaction is complete, the excess toluene can be removed by vacuum distillation.[2]

-

Purification: The resulting crude product, a mixture of benzyltoluene and dibenzyltoluene isomers, can be further purified. A common industrial practice involves a high-temperature treatment with a base like sodium methylate to remove chlorinated byproducts, followed by vacuum distillation to separate the different oligomers.[2] The dibenzyltoluene fraction is collected at a higher boiling point than the benzyltoluene fraction.[2]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of dibenzyltoluene mixtures.

| Parameter | Value | Reference |

| Reactants | Toluene, Benzyl Chloride | [2] |

| Catalyst | Ferric Chloride (FeCl₃) | [2] |

| Reaction Temperature | 100 - 130 °C | [2] |

| Reaction Time | Several hours | [2] |

| Purification Method | Vacuum Distillation | [2] |

Table 1: Summary of Reaction Conditions for Dibenzyltoluene Synthesis.

Reaction Mechanism and Logical Workflow

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the benzyl chloride to form a benzyl carbocation or a polarized complex, which then acts as the electrophile.

References

Characterization of Dibenzyltoluene Isomers Using NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dibenzyltoluene isomers. Dibenzyltoluene (DBT), a significant heat transfer fluid and a promising liquid organic hydrogen carrier (LOHC), exists as a complex mixture of isomers, including various substituted dibenzyltoluenes and benzyl(benzyltoluenes). The precise identification and quantification of these isomers are crucial for understanding their physicochemical properties, performance in applications, and for quality control. NMR spectroscopy, with its ability to provide detailed structural information, stands as a powerful tool for this purpose.

The Complexity of Dibenzyltoluene

Commercial dibenzyltoluene is not a single compound but a mixture of isomers produced from the Friedel-Crafts reaction of benzyl chloride with toluene. This results in a variety of substitution patterns on the aromatic rings. The primary components of this mixture can be categorized as:

-

Dibenzyltoluene (DBT) Isomers: These consist of a central toluene ring substituted with two benzyl groups. The possible isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibenzyltoluene.

-

Benzyl(benzyltoluene) (BBT) Isomers: In these isomers, a benzyl group is attached to a toluene molecule, which itself is further substituted with another benzyl group on one of its rings. This leads to a larger number of possible isomers, such as 2,2'-, 4,2'-, 4,3'-, 2,4'-, and 4,4'-benzyl(benzyltoluene).

The relative abundance of these isomers in a given mixture depends on the synthesis conditions. The structural similarity of these isomers makes their individual characterization a challenging analytical task.

The Role of NMR Spectroscopy in Isomer Characterization

NMR spectroscopy is an indispensable technique for the unambiguous identification and structural elucidation of dibenzyltoluene isomers. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The chemical shifts (δ) of aromatic and benzylic protons are particularly informative for distinguishing between isomers. Coupling constants (J) between adjacent protons can help to determine the substitution patterns on the aromatic rings.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the aromatic and benzylic carbons provide complementary information to ¹H NMR for isomer differentiation.

-

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing connectivity between atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the benzyl groups to the toluene ring and for confirming the overall substitution pattern.

-

NMR Data of Dibenzyltoluene Isomers

¹H NMR Chemical Shift Ranges (Predicted)

The following table summarizes the predicted ¹H NMR chemical shift ranges for the aromatic and benzylic protons of the main dibenzyltoluene isomers. These predictions can aid in the initial assignment of signals in an experimental spectrum.[1]

| Isomer | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

| 2,3-Dibenzyltoluene | 6.8 - 7.3 | 3.9 - 4.1 | ~2.1 |

| 2,4-Dibenzyltoluene | 6.9 - 7.3 | 3.9 - 4.0 | ~2.2 |

| 2,5-Dibenzyltoluene | 6.9 - 7.3 | 3.9 - 4.0 | ~2.2 |

| 2,6-Dibenzyltoluene | 6.9 - 7.3 | 4.0 - 4.2 | ~2.0 |

| 3,4-Dibenzyltoluene | 6.9 - 7.3 | 3.9 - 4.0 | ~2.2 |

| 3,5-Dibenzyltoluene | 6.8 - 7.3 | 3.9 - 4.0 | ~2.2 |

Note: These are predicted values and may vary slightly from experimental data.

Experimental NMR Data (Partial)

Detailed experimental NMR data for individual, purified isomers is scarce in the literature. One key study synthesized and characterized several isomers, providing some experimental NMR data.[2]

Table 1: Experimental ¹H and ¹³C NMR Data for Selected Dibenzyltoluene Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,5-Dibenzyltoluene | Aromatic: 6.95-7.30 (m, 13H), Benzylic: 3.95 (s, 4H), Methyl: 2.25 (s, 3H) | Aromatic: 125.7, 128.2, 128.3, 128.9, 129.8, 130.3, 135.2, 138.0, 141.2, Benzylic: 39.0, Methyl: 20.8 |

| 3,5-Dibenzyltoluene | Aromatic: 6.85-7.30 (m, 13H), Benzylic: 3.90 (s, 4H), Methyl: 2.28 (s, 3H) | Aromatic: 125.8, 126.5, 128.3, 128.9, 138.1, 141.5, Benzylic: 41.9, Methyl: 21.2 |

| 3,4-Dibenzyltoluene | Aromatic: 6.90-7.30 (m, 13H), Benzylic: 3.92 (s, 2H), 3.94 (s, 2H), Methyl: 2.20 (s, 3H) | Aromatic: 125.7, 127.0, 128.2, 128.3, 128.8, 129.7, 130.1, 135.8, 138.8, 141.2, 141.4, Benzylic: 39.2, 39.4, Methyl: 19.4 |

Note: The data is compiled from the supplementary information of "Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-depth Characterization of the Compounds". The exact assignment of all aromatic signals is complex and often requires 2D NMR techniques.

Experimental Protocols for NMR Analysis

A standardized and meticulous experimental protocol is essential for obtaining high-quality NMR spectra for the characterization of dibenzyltoluene isomers.

Sample Preparation

-

Sample Purity: For the characterization of individual isomers, it is crucial to start with a highly purified sample, typically obtained through synthesis followed by chromatographic separation.

-

Solvent Selection: A deuterated solvent that fully dissolves the dibenzyltoluene sample is required. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for these nonpolar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments for dibenzyltoluene isomer analysis on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs provided by the spectrometer manufacturer should be used.

-

The spectral widths in both dimensions should be set to encompass all the relevant proton and carbon signals.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time. These parameters should be optimized based on the sample and the desired level of detail.

-

Visualization of Structures and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the structures of the dibenzyltoluene isomers and the logical workflow for their characterization.

Conclusion

The characterization of dibenzyltoluene isomers is a complex analytical challenge that is critical for both industrial applications and research in areas like hydrogen storage. NMR spectroscopy, through a combination of 1D and 2D techniques, provides the necessary detail to unambiguously identify and differentiate these closely related structures. While a complete public database of experimental NMR data for all isomers is still developing, the information available from synthesized standards and spectral prediction provides a solid foundation for researchers. The methodologies and data presented in this guide are intended to support scientists and professionals in leveraging the power of NMR for the in-depth characterization of dibenzyltoluene and its isomers.

References

Physicochemical Properties of Perhydro-dibenzyltoluene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perhydro-dibenzyltoluene (H18-DBT), the fully hydrogenated form of dibenzyltoluene (H0-DBT), is a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transportation of hydrogen.[1] Its favorable characteristics include a high hydrogen storage capacity, thermal stability, and a wide liquid range.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of H18-DBT, detailed experimental protocols for their determination, and a visualization of its role in the hydrogen storage and release cycle.

Physicochemical Properties

The key physicochemical properties of the perhydro-dibenzyltoluene isomeric mixture (H18-DBT) are summarized in the table below. These properties are crucial for the design and operation of reactor systems for hydrogenation and dehydrogenation processes.

| Property | Value | Temperature (°C) | Pressure (MPa) | Reference(s) |

| Molecular Formula | C₂₁H₃₈ | - | - | [4] |

| Molecular Weight | 290.53 g/mol | - | - | [2] |

| Boiling Point | 354.95 °C | - | Ambient | [5] |

| Melting Point | -30 °C | - | Ambient | [2] |

| Density | 910.9 kg/m ³ | 25 | Ambient | [5] |

| Dynamic Viscosity | 425 mPa·s | 20 | Ambient | [6] |

| Hydrogen Storage Capacity | 6.2 wt% | - | - | [1][2] |

| Refractive Index | 1.493 | 25 | - | [5] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of perhydro-dibenzyltoluene.

Density Measurement

The density of H18-DBT is typically determined using an oscillating U-tube densimeter.[6]

-

Apparatus: An oscillating U-tube densimeter (e.g., Anton Paar DMA 5000).

-

Calibration: The instrument is calibrated with dry air and deionized water at a known temperature (e.g., 20°C) and ambient pressure.

-

Procedure:

-

Approximately 1 mL of the H18-DBT sample is injected into the U-tube, ensuring no air bubbles are present.

-

The U-tube is thermostated to the desired measurement temperature.

-

The oscillation period of the U-tube is measured, from which the density is calculated.

-

Measurements are repeated multiple times to ensure reproducibility. The standard deviation is typically in the range of ±0.00005 g·cm⁻³.[6]

-

Viscosity Measurement

The dynamic viscosity of H18-DBT is measured using a rotational rheometer.[6]

-

Apparatus: A rotational rheometer with a cone-plate measuring system (e.g., Anton Paar MCR 102).

-

Procedure:

-

A small sample volume (approximately 0.6 mL) is placed onto the center of the measuring plate.

-

The shear rate is varied (e.g., from 100 to 700 s⁻¹) to confirm Newtonian behavior of the fluid.

-

The dynamic viscosity is then measured at a constant shear rate (e.g., 400 s⁻¹) while controlling the temperature.

-

Measurements can be performed during a controlled heating and cooling ramp to assess the temperature dependency of the viscosity.

-

Boiling Point Determination

The boiling point of H18-DBT can be determined using a distillation method or a Thiele tube apparatus.[7][8]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure (Thiele Tube Method):

-

A small amount of the H18-DBT sample is placed in the test tube.

-

The capillary tube is inserted into the test tube with the open end down.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing a heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube.[9]

-

Hydrogenation and Dehydrogenation Analysis

The degree of hydrogenation (DoH) and dehydrogenation is crucial for monitoring the LOHC process. This is often determined using spectroscopy and chromatography.

-

¹H NMR Spectroscopy: This technique is used to track the progress of the hydrogenation reaction by observing the disappearance of aromatic proton signals (around 6.5–7.5 ppm) and the appearance of aliphatic proton signals (around 0.8–2.5 ppm).[4][10]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is used to quantify the composition of the reaction mixture, including the relative amounts of H0-DBT, H18-DBT, and partially hydrogenated intermediates.[11]

Hydrogen Storage and Release Workflow

The primary application of perhydro-dibenzyltoluene is in a cyclic process of hydrogenation for hydrogen storage and dehydrogenation for hydrogen release. This workflow is central to its function as a Liquid Organic Hydrogen Carrier.

Caption: The Liquid Organic Hydrogen Carrier (LOHC) cycle of Dibenzyltoluene.

Conclusion

Perhydro-dibenzyltoluene is a well-characterized Liquid Organic Hydrogen Carrier with a robust set of physicochemical data supporting its application in hydrogen storage technologies. While specific data for the 2,3-isomer remains elusive, the properties of the isomeric mixture provide a solid foundation for researchers and engineers working on the development of LOHC-based systems. The experimental protocols outlined in this guide offer standardized methods for the characterization of this and similar LOHC materials. The visualized workflow highlights the central role of the reversible hydrogenation and dehydrogenation processes in the utility of perhydro-dibenzyltoluene.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. cetj.yildiz.edu.tr [cetj.yildiz.edu.tr]

- 4. 2,3-Dibenzyltoluene | 29589-57-9 | Benchchem [benchchem.com]

- 5. Experimental Assessment of Perhydro-Dibenzyltoluene Dehydrogenation Reaction Kinetics in a Continuous Flow System for Stable Hydrogen Supply - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kpfu.ru [kpfu.ru]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Pathway Determination of Dibenzyltoluene Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the reaction pathway determination of dibenzyltoluene (DBT) hydrogenation, a key process in Liquid Organic Hydrogen Carrier (LOHC) technology.

Introduction to Dibenzyltoluene as a Hydrogen Carrier

Dibenzyltoluene (DBT) is a promising Liquid Organic Hydrogen Carrier (LOHC) due to its high hydrogen storage capacity, thermal stability, and compatibility with existing fuel infrastructure.[1] The process involves the catalytic hydrogenation of unsaturated DBT (H0-DBT) to its perhydrogenated form (H18-DBT), allowing for the safe and efficient storage and transport of hydrogen.[2] Understanding the reaction pathway of this hydrogenation is crucial for optimizing catalyst design, reactor performance, and overall process efficiency.

The hydrogenation of DBT is a multi-step process involving the sequential saturation of its three aromatic rings. Several potential reaction pathways have been investigated, including a middle-ring preference (MSS), a side-middle-side order (SMS), a side-ring preference (SSM), a simultaneous hydrogenation of all rings, and a statistical hydrogenation without any ring preference.[3][4][5]

Predominant Reaction Pathway: Side-Side-Middle (SSM)

Through detailed experimental studies, primarily utilizing ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), a strong preference for the Side-Side-Middle (SSM) reaction pathway has been established.[3][4][5] This pathway involves the hydrogenation of the two outer benzyl rings first, leading to the formation of dodecahydro-dibenzyltoluene (H12-DBT), followed by the hydrogenation of the central toluene ring to yield the fully saturated perhydro-dibenzyltoluene (H18-DBT).[6] This preference is observed over various catalysts, including Ruthenium on alumina (Ru/Al₂O₃), at temperatures ranging from 120°C to 200°C and a pressure of 50 bar.[3][4]

The accumulation of H12-DBT as a major intermediate, confirmed by both HPLC and NMR analysis, provides strong evidence for the SSM pathway.[3][4] The final hydrogenation of the middle ring is considered the rate-determining step, partly due to steric hindrance from the two already hydrogenated side rings.[6][7]

Experimental Protocols for Pathway Determination

The elucidation of the DBT hydrogenation pathway relies on a combination of carefully controlled experiments and detailed product analysis.

-

Dibenzyltoluene (H0-DBT): Typically purchased from commercial suppliers like Sasol.[5]

-

Catalyst: A common catalyst used is 5% Ruthenium on alumina (Ru/Al₂O₃).[3][4] Nickel-based catalysts, such as Ni/Al₂O₃, have also been investigated.[7]

-

Gases: High-purity hydrogen and an inert gas like Argon are required.[5]

A typical hydrogenation experiment is conducted in a high-pressure batch autoclave.[5]

-

Reactor Setup: The autoclave is charged with H0-DBT and the catalyst. A common molar ratio of H0-DBT to the active metal (e.g., Ru) is 400:1.[5]

-

Inerting: The reactor is purged multiple times with an inert gas (e.g., Argon) to remove any air.[5]

-

Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 120-200°C) under constant stirring (e.g., 1200 rpm).[5] Once the temperature is stable, the reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).[5]

-

Sampling: Liquid samples are taken at regular time intervals throughout the experiment to monitor the progress of the reaction.[5]

The composition of the reaction mixture at different time points is crucial for determining the reaction pathway.

-

¹H NMR Spectroscopy: This is a primary technique used to identify and quantify the different hydrogenated species (H0-DBT, H6-DBT, H12-DBT, H18-DBT) by analyzing the chemical shifts of the protons in the aromatic and aliphatic regions of the molecules.[3][4]

-

HPLC Analysis: HPLC is used to separate and quantify the different components of the reaction mixture, providing further confirmation of the concentrations of intermediates and the final product.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify the various hydrogenated isomers and byproducts, confirming the structures of the intermediates.[8]

Quantitative Data Summary

The following tables summarize typical experimental conditions and kinetic data for DBT hydrogenation.

Table 1: Typical Experimental Conditions for DBT Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Ru/Al₂O₃ or Ni/Al₂O₃ | [3][4][7] |

| Temperature | 120 - 200 °C | [3][4] |

| Pressure | 30 - 100 bar | [6][9] |

| Stirring Speed | ~1200 rpm | [5] |

| H0-DBT/Catalyst Ratio | 400:1 (molar, DBT/Ru) | [5] |

Table 2: Kinetic Parameters for DBT Hydrogenation over Ni/Al₂O₃ Catalyst

| Hydrogenation Step | Reaction Order (Reactant) | Reaction Order (H₂) | Activation Energy (kJ·mol⁻¹) |

| DBT to H6-DBT | 1.06 | 0.79 | 59.254 |

| H6-DBT to H12-DBT | 0.976 | 0.74 | 56.061 |

| H12-DBT to H18-DBT | 1.36 | 0.745 | 64.641 |

| Data from[7] |

Conclusion

The reaction pathway of dibenzyltoluene hydrogenation has been thoroughly investigated and is predominantly determined to follow a Side-Side-Middle (SSM) order. This understanding is critical for the advancement of LOHC technology. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers and scientists working on the development and optimization of hydrogen storage systems. The provided quantitative data serves as a valuable reference for kinetic modeling and reactor design.

References

- 1. Liquid Organic Hydrogen Carriers (LOHCs) [atomfair.com]

- 2. mdpi.com [mdpi.com]

- 3. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy [open.fau.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Theoretical Hydrogen Storage Capacity of Dibenzyltoluene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzyltoluene (DBT) and its isomers are prominent candidates in the field of liquid organic hydrogen carriers (LOHCs) due to their favorable physicochemical properties, including high thermal stability and a wide liquid range. This technical guide provides a comprehensive overview of the theoretical hydrogen storage capacity of DBT isomers, details on experimental protocols for hydrogenation and dehydrogenation, and a visualization of the core processes involved.

Quantitative Data on Hydrogen Storage Capacity

The theoretical hydrogen storage capacity of a chemical carrier is determined by the stoichiometry of its hydrogenation reaction. For dibenzyltoluene (C21H20), full saturation of its aromatic rings to form perhydrodibenzyltoluene (C21H38) involves the addition of nine hydrogen molecules (9H2). As all isomers of dibenzyltoluene (ortho-, meta-, and para-) share the same molecular formula, their theoretical gravimetric hydrogen storage capacity is identical.

The calculation is as follows:

-

Molecular Weight of Dibenzyltoluene (C21H20): 272.39 g/mol

-

Molecular Weight of Perhydrodibenzyltoluene (C21H38): 290.53 g/mol

-

Mass of Hydrogen Stored (9 * H2): 9 * 2.016 g/mol = 18.144 g/mol

Theoretical Gravimetric Hydrogen Storage Capacity (%) = (Mass of H2 / (Mass of DBT + Mass of H2)) * 100 = (18.144 / (272.39 + 18.144)) * 100 = (18.144 / 290.534) * 100 ≈ 6.25 wt%

While the theoretical capacity is the same, the performance of different isomer mixtures can vary. Studies have suggested that a higher concentration of the para-isomer can lead to improved rates of hydrogen uptake and release.[1]

| Compound | Molecular Formula (Dehydrogenated) | Molecular Formula (Hydrogenated) | Theoretical H2 Storage Capacity (wt%) | Volumetric H2 Storage Density (kg H2/m³) |

| Dibenzyltoluene (Isomer Mixture) | C21H20 | C21H38 | 6.2 | ~57 |

| ortho-Dibenzyltoluene | C21H20 | C21H38 | 6.2 | Not explicitly found |

| meta-Dibenzyltoluene | C21H20 | C21H38 | 6.2 | Not explicitly found |

| para-Dibenzyltoluene | C21H20 | C21H38 | 6.2 | Not explicitly found |

Experimental Protocols

The determination of the practical hydrogen storage and release capabilities of dibenzyltoluene involves catalytic hydrogenation and dehydrogenation processes. Below are generalized methodologies based on common experimental practices.

Hydrogenation of Dibenzyltoluene

Objective: To catalytically add hydrogen to dibenzyltoluene to form perhydrodibenzyltoluene.

Materials and Equipment:

-

Dibenzyltoluene (isomer mixture or specific isomer)

-

Catalyst (e.g., Ruthenium on alumina support - Ru/Al2O3)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

-

Hydrogen gas (high purity)

-

Solvent (optional, for viscosity reduction)

-

Analytical equipment for monitoring the degree of hydrogenation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

The autoclave reactor is charged with a specific amount of dibenzyltoluene and the catalyst. A typical catalyst loading is in the range of 0.1 to 1 wt% relative to the DBT.

-

The reactor is sealed and purged multiple times with an inert gas (e.g., argon) to remove any air and moisture.

-

The reactor is then pressurized with hydrogen to a desired pressure, typically ranging from 30 to 100 bar.

-

The mixture is heated to the reaction temperature, usually between 150°C and 200°C, while being continuously stirred to ensure good mixing of the reactants and catalyst.

-

The reaction is allowed to proceed for a set duration, during which the hydrogen uptake can be monitored by the pressure drop in the reactor.

-

Samples of the reaction mixture can be periodically withdrawn to determine the degree of hydrogenation using analytical techniques like GC-MS or NMR.

-

Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The hydrogenated product (perhydrodibenzyltoluene) is then separated from the catalyst by filtration.

Dehydrogenation of Perhydrodibenzyltoluene

Objective: To release the stored hydrogen from perhydrodibenzyltoluene.

Materials and Equipment:

-

Perhydrodibenzyltoluene

-

Catalyst (e.g., Platinum on alumina support - Pt/Al2O3)

-

Fixed-bed or slurry reactor equipped with a heating system, gas outlet, and temperature controller

-

Inert gas for purging (e.g., nitrogen)

-

Gas flow meter and gas analysis equipment (e.g., Gas Chromatograph)

Procedure:

-

The reactor is loaded with the catalyst. For a fixed-bed reactor, the catalyst is packed into the reactor tube.

-

The system is purged with an inert gas to remove air.

-

The reactor is heated to the dehydrogenation temperature, which is typically in the range of 280°C to 320°C.

-

Perhydrodibenzyltoluene is then fed into the reactor at a controlled flow rate.

-

The dehydrogenation reaction occurs as the liquid passes over the catalyst, releasing hydrogen gas.

-

The gaseous product stream, containing hydrogen and small amounts of vaporized organics, is passed through a condenser to separate the liquid (dehydrogenated DBT) from the hydrogen gas.

-

The flow rate of the released hydrogen is measured using a gas flow meter, and its purity is analyzed.

-

The liquid product is collected and can be analyzed to determine the degree of dehydrogenation.

Visualization of the Hydrogenation/Dehydrogenation Cycle

The core of the dibenzyltoluene LOHC system is the reversible hydrogenation and dehydrogenation cycle. This process allows for the "charging" of the liquid carrier with hydrogen and its subsequent "discharging" when the hydrogen is needed.

References

Solubility and Stability of 2,3-Dibenzyltoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 2,3-dibenzyltoluene is not extensively available in public literature. This guide provides a comprehensive overview based on the known physicochemical properties of this compound, data from structurally similar aromatic hydrocarbons, and established scientific principles and experimental methodologies.

Introduction

This compound is an aromatic hydrocarbon, a positional isomer of dibenzyltoluene (DBT). Commercial DBT mixtures are utilized as heat transfer fluids and are under investigation as liquid organic hydrogen carriers (LOHCs), highlighting their notable thermal stability.[1][2][3] Understanding the solubility and stability of specific isomers like this compound is crucial for its potential applications in organic synthesis, formulation development, and as a high-boiling point solvent or reaction medium.

This technical guide outlines the expected solubility profile of this compound in various organic solvents based on its molecular structure. It further details its anticipated stability under different stress conditions and provides comprehensive, generalized experimental protocols for determining these properties.

Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₂₁H₂₀ | [1][4] |

| Molecular Weight | 272.39 g/mol | [4] |

| Appearance | Expected to be a component of a colorless to yellowish liquid (as part of DBT mixtures) | [2] |

| Boiling Point | High boiling point, with commercial DBT mixtures boiling around 390°C | [1] |

| Melting Point | Low melting point, with commercial DBT mixtures melting between -34 to -36°C | [1] |

| General Structure | A toluene molecule substituted with two benzyl groups at the 2 and 3 positions. It is a non-polar, aromatic hydrocarbon. | [1] |

Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[5][6] As a large, non-polar aromatic hydrocarbon, this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

Expected Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on the polarity of common organic solvents. This is a qualitative assessment based on chemical principles.

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |

| Hexane | Non-polar Aliphatic | High | "Like dissolves like"; both are non-polar hydrocarbons. |

| Toluene | Non-polar Aromatic | High | Structural similarity and non-polar character. |

| Benzene | Non-polar Aromatic | High | "Like dissolves like"; both are aromatic hydrocarbons. |

| Diethyl Ether | Weakly Polar | Moderate to High | The non-polar alkyl chains and the ability to have induced dipole interactions would facilitate dissolution. |

| Dichloromethane | Polar Aprotic | Moderate | While polar, it can dissolve many non-polar compounds. |

| Acetone | Polar Aprotic | Low to Moderate | The polarity of the ketone group will limit the solubility of a large non-polar molecule. |

| Ethanol | Polar Protic | Low | The hydrogen-bonding network of ethanol makes it a poor solvent for non-polar hydrocarbons. |

| Methanol | Polar Protic | Very Low | More polar than ethanol, thus a poorer solvent for this compound. |

| Water | Polar Protic | Insoluble | Significant differences in polarity and intermolecular forces. |

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This method involves preparing a saturated solution of this compound in a chosen solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

Aromatic hydrocarbons are known for their high chemical stability due to the delocalization of π-electrons in the aromatic rings.[7] Commercial dibenzyltoluene mixtures are reported to be thermally stable up to high temperatures (270-350°C).[1][3] However, under specific stress conditions, degradation can occur. Forced degradation studies are essential to identify potential degradation products and pathways.[8][9][10]

Expected Stability under Forced Degradation Conditions

| Condition | Expected Stability | Rationale and Potential Degradation Pathways |

| Thermal | High Stability | The aromatic rings and C-C single bonds are strong. At very high temperatures, thermal cracking could lead to fragmentation, potentially forming toluene, benzene, and other smaller hydrocarbons. |

| Photolytic | Moderately Stable | Aromatic systems can absorb UV light. Prolonged exposure, especially in the presence of oxygen, could lead to photo-oxidation or the formation of radical species, potentially causing polymerization or the formation of oxidized derivatives. |

| Oxidative | Susceptible | The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents (e.g., H₂O₂, AIBN) could lead to the formation of ketones (e.g., benzophenones), alcohols, or carboxylic acids at the benzylic positions. |

| Acidic | High Stability | Aromatic hydrocarbons are generally stable to non-oxidizing acids. Under harsh conditions (strong acid, high temperature), electrophilic substitution or isomerization could potentially occur, but is unlikely. |

| Basic | High Stability | This compound lacks acidic protons and is not expected to react with bases. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for subjecting this compound to various stress conditions to assess its intrinsic stability.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, water)

-

Stress agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Photostability chamber

-

Oven

-

Analytical instrumentation (HPLC-UV/MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) to the sample solution. Heat at a controlled temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Add a strong base (e.g., 1N NaOH) to the sample solution. Heat at a controlled temperature (e.g., 80°C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3-30% H₂O₂) to the sample solution. Store at room temperature or slightly elevated temperature.

-

Thermal Degradation: Store the sample (solid or in solution) in an oven at a high temperature (e.g., 100-250°C).

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method (e.g., HPLC-MS or GC-MS) to quantify the remaining this compound and identify any degradation products.

Logical Flow for Stability Assessment:

Caption: Logical workflow for forced degradation studies of this compound.

Conclusion

This compound is a non-polar aromatic hydrocarbon with high thermal stability. It is expected to be highly soluble in non-polar organic solvents such as toluene and hexane, and poorly soluble in polar solvents like water and ethanol. Its chemical stability is characteristic of aromatic hydrocarbons, being largely resistant to acid and base hydrolysis but susceptible to oxidation at the benzylic positions and potential degradation under harsh thermal or photolytic conditions. The experimental protocols provided in this guide offer a robust framework for quantitatively determining the solubility and comprehensively assessing the stability of this compound, which is essential for its evaluation in pharmaceutical and chemical applications.

References

- 1. This compound | 29589-57-9 | Benchchem [benchchem.com]

- 2. kpfu.ru [kpfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dibenzyltoluene | C21H20 | CID 4121728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dibenzyltoluene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibenzyltoluene is a polyaromatic hydrocarbon with the molecular formula C₂₁H₂₀. It is a positional isomer of dibenzyltoluene, which is commercially produced as a mixture of isomers through the Friedel-Crafts alkylation of toluene with benzyl chloride[1]. This mixture, often referred to by trade names such as Marlotherm SH or Jarytherm, is a high-boiling point heat transfer fluid and, more recently, has garnered significant attention as a promising Liquid Organic Hydrogen Carrier (LOHC)[2][3].

In the LOHC system, the DBT mixture is catalytically hydrogenated to its perhydro form (H18-DBT) for hydrogen storage and dehydrogenated to release hydrogen, offering a safe and efficient method for hydrogen transport and delivery[1]. The specific arrangement of the benzyl groups on the toluene ring influences the physicochemical properties and reactivity of each isomer. While this compound is a known constituent of these mixtures, its individual properties have not been extensively studied[2].

This guide summarizes the current state of knowledge regarding the molecular structure and characterization of this compound, outlines the experimental protocols used for its analysis within isomer mixtures, and provides the limited available data on its safety and toxicology.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central toluene ring substituted with two benzyl groups at the 2 and 3 positions.

Molecular Formula: C₂₁H₂₀ Molecular Weight: 272.39 g/mol

As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database. Consequently, experimentally determined bond lengths, bond angles, and detailed conformational data for the isolated molecule are not available. Such information would typically be obtained through X-ray crystallography or advanced computational modeling, which do not appear to have been performed for this specific isomer.

The physical properties reported in the literature generally pertain to the commercial mixture of dibenzyltoluene isomers.

| Property | Value | Reference |

| Physical State | Liquid at 20°C, 1013 hPa | [1] |

| Color | Colorless to yellow | [1] |

| Melting Range | -38.5°C to -32.8°C | [1] |

| Boiling Point | ~390°C | [1] |

| Density | 1.04 g/cm³ at 20°C | [1] |

| Water Solubility | 18 µg/L at 20°C | [1] |

| log Kow | 6.5 at 20°C | [1] |

| Flash Point | 212°C | [1] |

Spectroscopic and Chromatographic Characterization

The identification and analysis of this compound are typically performed on the isomeric mixture using a combination of chromatographic and spectroscopic techniques.

| Analytical Method | Purpose in DBT Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual isomers in the H0-DBT mixture based on retention times and mass fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Separation of DBT and its partially and fully hydrogenated forms (H6-, H12-, and H18-DBT) to monitor the progress of hydrogenation/dehydrogenation reactions. |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To determine the degree of hydrogenation by tracking the disappearance of aromatic proton signals (δ 6.5–7.5 ppm) and the emergence of aliphatic signals (δ 1.0–2.5 ppm)[4]. Predicted ¹H NMR spectra are used to aid in the identification of different structural isomers. |

| Raman Spectroscopy | Used alongside NMR for the characterization of synthesized pure isomer standards to confirm peak attribution in complex chromatograms. |

Experimental Protocols

Detailed experimental protocols for the structural elucidation of isolated this compound are not available. However, the following sections describe the general methodologies for the synthesis and analysis of the dibenzyltoluene mixture in which it is found.

Synthesis of Dibenzyltoluene Isomer Mixture

This compound is produced as part of an isomeric mixture via the Friedel-Crafts benzylation of toluene.

Objective: To synthesize a mixture of dibenzyltoluene isomers.

Materials:

-

Toluene

-

Benzyl chloride

-

Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

-

Solvent (if necessary)

-

Quenching solution (e.g., water, dilute HCl)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

A reaction vessel is charged with toluene and the Lewis acid catalyst under an inert atmosphere.

-

The mixture is brought to the desired reaction temperature.

-

Benzyl chloride is added dropwise to the stirred mixture. The reaction is exothermic and may require cooling to maintain the target temperature.

-

The reaction is monitored by a suitable technique (e.g., GC) until the desired conversion is achieved.

-

The reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

-

The solvent and any unreacted starting materials are removed under reduced pressure to yield the crude dibenzyltoluene isomer mixture.

-

Further purification, if necessary, can be performed by vacuum distillation.

Analysis of Hydrogenation Progress by ¹H NMR

Objective: To determine the degree of hydrogenation of a dibenzyltoluene sample.

Materials:

-

Hx-DBT sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a sample for NMR analysis by dissolving a known amount of the Hx-DBT sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Integrate the following signal regions:

-

Aromatic region (δ ~6.5–7.5 ppm): Corresponds to protons on the unhydrogenated phenyl and toluene rings.

-

Methylene bridge region (δ ~3.8-4.2 ppm): Protons of the -CH₂- groups connecting the rings.

-

Aliphatic region (δ ~1.0–2.5 ppm): Corresponds to protons on the fully or partially hydrogenated cyclohexyl rings[4][5].

-

-

The degree of hydrogenation (DoH) can be calculated based on the relative integrals of the aromatic and aliphatic regions. A decrease in the aromatic integral and a corresponding increase in the aliphatic integral indicate the progress of hydrogenation.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of 2,3-Dibenzyltoluene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the methodologies and expected outcomes for the thermal decomposition analysis of 2,3-dibenzyltoluene. Given the limited direct literature on the specific thermal decomposition of this isomer, this guide synthesizes information from related compounds and standard analytical practices to present a robust framework for investigation.

Introduction

This compound is a positional isomer of dibenzyltoluene (DBT), a compound that is part of commercial heat transfer fluids and has gained significant attention as a liquid organic hydrogen carrier (LOHC) for hydrogen storage.[1] Commercial DBT is typically a mixture of isomers produced from the Friedel-Crafts alkylation of toluene with benzyl chloride.[1][2][3] These mixtures are noted for their high boiling points (around 390°C) and thermal stability, with some formulations being stable up to 270°C with minimal impurity generation.[1]

Understanding the thermal decomposition characteristics of specific isomers like this compound is crucial for defining its operational limits in high-temperature applications and for ensuring safety. Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often more volatile and reactive, molecules. This guide outlines the key experimental protocols and data analysis techniques required to characterize the thermal decomposition of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The benzylic C-C bonds are the most likely points of initial bond scission due to the resonance stabilization of the resulting benzyl and methylbenzyl (xylyl) radicals.

A plausible decomposition pathway is initiated by the cleavage of a benzyl-toluene bond, yielding a benzyl radical and a 2,3-dimethylphenylmethyl (xylyl) radical. These primary radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation. The decomposition of benzyl radicals is a well-studied process that can lead to the formation of species like fulvenallene, cyclopentadienyl radicals, and acetylene.[4][5][6]

Below is a diagram illustrating the proposed initial steps of the thermal decomposition pathway.

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Workflow:

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For decomposition analysis, it helps to identify whether the process is endothermic or exothermic and to quantify the associated enthalpy change.

Experimental Workflow:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

Quantitative Data Summary

The following tables present hypothetical but realistic data that could be expected from the thermal analysis of this compound. These values are for illustrative purposes to guide researchers in their analysis.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Description |

| Onset Decomposition Temp (Tonset) | ~350 °C | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tpeak) | ~385 °C | Temperature of the maximum rate of mass loss. |

| Mass Loss (Step 1) | ~95% | Primary decomposition step, loss of organic structure. |

| Residual Mass @ 800°C | ~5% | Char or carbonaceous residue remaining. |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Description |

| Decomposition Event | Endothermic | Indicates that energy is absorbed to break bonds. |

| Peak Temperature | ~390 °C | Corresponds to the main decomposition event. |

| Enthalpy of Decomposition (ΔHdecomp) | 100 - 150 J/g | Energy absorbed during the decomposition process. |

Table 3: Primary Pyrolysis Products Identified by Py-GC-MS (at ~400°C)

| Retention Time (min) | Identified Compound | Probable Origin |

| 5.2 | Toluene | Fragmentation (H-abstraction by benzyl radical) |

| 7.8 | Styrene | Rearrangement/fragmentation of radicals |

| 10.5 | Bibenzyl | Recombination of two benzyl radicals |

| 12.1 | 2-Methylstyrene | Fragmentation of the xylyl radical portion |

| 15.4 | Diphenylmethane | Secondary reactions |

| 18.2 | Unreacted this compound | Incomplete pyrolysis |

Conclusion

The thermal decomposition analysis of this compound is essential for defining its operational limits and understanding its degradation pathways. A combination of TGA, DSC, and Py-GC-MS provides a comprehensive picture of its thermal stability, the energetics of its decomposition, and the identity of its degradation products. The proposed pathway, initiated by the homolytic cleavage of the benzylic C-C bonds, serves as a solid foundation for interpreting experimental results. The experimental protocols and illustrative data presented in this guide offer a structured approach for researchers and scientists to undertake a thorough investigation of the thermal properties of this compound and related aromatic compounds.

References

- 1. This compound | 29589-57-9 | Benchchem [benchchem.com]

- 2. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High pressure pyrolysis of toluene. 2. Modeling benzyl decomposition and formation of soot precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Invisible Workhorse: An In-depth Technical Guide to the Discovery and History of Dibenzyltoluene as a Heat Transfer Fluid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyltoluene (DBT), a synthetic aromatic hydrocarbon, has served as a high-performance heat transfer fluid for decades, playing a crucial, yet often unseen, role in numerous industrial processes, including those in the pharmaceutical and chemical sectors. Its exceptional thermal stability, low vapor pressure, and favorable heat transfer characteristics have made it a reliable medium for precise temperature control in a wide range of applications. This technical guide delves into the discovery and history of dibenzyltoluene, tracing its development from an industrial chemical to a key enabling technology. We will explore its synthesis, key properties, and the experimental methods used to characterize its performance, providing a comprehensive resource for understanding this important, yet often overlooked, industrial fluid.

Introduction: The Quest for High-Temperature Stability

The industrial revolution and the subsequent boom in chemical manufacturing in the 20th century created a pressing need for fluids that could efficiently and safely transfer heat at temperatures exceeding the limits of water and mineral oils. Early heat transfer fluids often suffered from thermal degradation, leading to the formation of coke, sludge, and volatile compounds that compromised system efficiency and safety. This challenge spurred the development of synthetic heat transfer fluids with superior thermal stability.

The Dawn of a New Heat Transfer Fluid: The Emergence of Dibenzyltoluene

While a precise date for the "discovery" of dibenzyltoluene specifically as a heat transfer fluid is not pinpointed in readily available literature, its use emerged from the broader development of synthetic aromatic compounds for high-temperature applications. It is known that dibenzyltoluene has been utilized as a heat transfer fluid for many decades.[1] Commercial products, such as Marlotherm® SH, have a long history of use in the industry.[2][3][4] This product line was formerly produced by SASOL and is now under the Eastman chemical company.[5]

The synthesis of dibenzyltoluene is typically achieved through a Friedel-Crafts benzylation of toluene with benzyl chloride. This well-established chemical reaction allows for the large-scale industrial production of a mixture of DBT isomers.[6] The resulting isomeric mixture proved to be an effective heat transfer medium due to its excellent thermal stability and a wide liquid phase range.

Physicochemical Properties of Dibenzyltoluene

The suitability of dibenzyltoluene as a heat transfer fluid stems from its unique combination of physical and chemical properties.

Thermal Stability and Operating Range

Dibenzyltoluene exhibits excellent thermal stability, allowing it to be used in non-pressurized systems at temperatures up to 350°C (662°F) and intermittently at film temperatures as high as 380°C (716°F).[4] Its robust chemical structure resists thermal cracking and oxidation, minimizing the formation of degradation products that can foul heat transfer surfaces and impede flow.

Key Physical Properties

The following table summarizes the key physical properties of a typical commercial dibenzyltoluene heat transfer fluid.

| Property | Value | Units | Reference |

| Appearance | Clear, liquid | - | [4] |

| Operating Temperature Range | -5 to 350 | °C | [4] |

| Film Temperature (intermittent) | up to 380 | °C | [4] |

| Flash Point | 200 | °C | [4] |

| Density @ 20°C | 1.04 - 1.05 | g/cm³ | [4] |

| Viscosity @ 20°C | 42 - 52 | cSt | [4] |

| Acid Number | ≤0.02 | mg KOH/g | [4] |

| Chlorine Content | <10 | ppm | [4] |

Experimental Protocols for Characterization

The characterization of dibenzyltoluene as a heat transfer fluid involves a series of standardized tests to determine its physical and thermal properties. While the exact historical protocols may have evolved, the fundamental principles remain the same.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the isomeric composition of the dibenzyltoluene mixture.

Methodology: A gas chromatograph separates the different isomers based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification. The temperature program for the GC oven is crucial for achieving good separation of the isomers. A typical program might involve an initial temperature hold followed by a controlled ramp to a final temperature.[5]

Viscosity Measurement

Objective: To determine the fluid's resistance to flow at different temperatures.

Methodology: A viscometer, such as a capillary viscometer or a rotational viscometer, is used. For a capillary viscometer, the time it takes for a specific volume of the fluid to flow through a capillary tube of a known diameter is measured at a controlled temperature. The kinematic viscosity is then calculated from this time.

Flash Point Determination

Objective: To determine the lowest temperature at which the vapor of the fluid will ignite in the presence of an ignition source.

Methodology: A flash point tester, such as a Cleveland Open Cup (COC) or Pensky-Martens Closed Cup tester, is used. The fluid is heated at a slow, constant rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the temperature at which a flash appears.

Density Measurement

Objective: To determine the mass per unit volume of the fluid.

Methodology: A hydrometer or a pycnometer is used to measure the density of the fluid at a specific temperature.

Historical Development and Commercialization Timeline

The following diagram illustrates the key phases in the development and history of dibenzyltoluene as a heat transfer fluid.

References

- 1. kpfu.ru [kpfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. FRAGOL: Heat Transfer Fluids: Exchange of CMR-substances [heattransferfluids.fragol.com]

- 4. Marlotherm SH | High temperature thermal fluid | High flash point [globalhtf.com]

- 5. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Insights into Dibenzyltoluene Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyltoluene (DBT), a key component of the Marlotherm® SH heat transfer fluid, has emerged as a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transport of hydrogen. The reversible hydrogenation and dehydrogenation of DBT allows for chemical hydrogen storage in a liquid medium under ambient conditions, offering significant advantages in terms of handling and infrastructure compatibility. Understanding the fundamental reaction mechanisms and energetics of the DBT hydrogenation process is crucial for catalyst design, process optimization, and the overall viability of this hydrogen storage technology. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate these molecular-level details. This technical guide offers an in-depth overview of the quantum chemical perspective on dibenzyltoluene hydrogenation, summarizing key findings on reaction pathways, energetics, and computational methodologies.

The Sequential Hydrogenation Pathway

The hydrogenation of dibenzyltoluene (H0-DBT) to its fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), is a sequential process involving the addition of nine molecules of hydrogen. Experimental and kinetic studies have shown that the reaction proceeds through partially hydrogenated intermediates, namely hexahydro-dibenzyltoluene (H6-DBT) and dodecahydro-dibenzyltoluene (H12-DBT).

The overall hydrogenation reaction is as follows:

C₂₁H₂₀ (H0-DBT) + 9H₂ ⇌ C₂₁H₃₈ (H18-DBT)

This process is exothermic, releasing approximately 64 kJ/mol of heat per mole of H₂.[1][2]

Experimental investigations utilizing ¹H NMR spectroscopy have been instrumental in determining the preferred reaction pathway on ruthenium-based catalysts, such as Ru/Al₂O₃.[3][4] These studies have revealed a distinct preference for the hydrogenation of the two outer benzyl rings before the central toluene ring. This preferred mechanism is often referred to as the "side-side-middle" (SSM) pathway.

The logical progression of the SSM hydrogenation pathway is visualized in the following diagram:

Quantitative Data from Experimental and Kinetic Studies

| Parameter | Value | Catalyst | Reference |

| Overall Enthalpy of Hydrogenation | ~ -64 kJ/mol H₂ | Platinum, Palladium, or Ruthenium | [1][2] |

| Apparent Activation Energy (Overall) | 10.4 kJ/mol | 5 wt% Ru/Al₂O₃ | [6] |

| Preferred Reaction Pathway | Side-Side-Middle (SSM) | Ru/Al₂O₃ | [3][4] |

Quantum Chemical Calculations: Methodologies and Insights

Quantum chemical calculations, particularly DFT, are employed to investigate the thermodynamics and kinetics of the hydrogenation process at a molecular level. These calculations can provide crucial data on reaction energies, activation barriers, and the geometric and electronic structures of reactants, intermediates, and transition states.

Typical Computational Protocol

A standard computational approach for studying the hydrogenation of aromatic compounds on a catalyst surface involves the following steps:

-

Model Construction: Building accurate models of the dibenzyltoluene isomers, the partially and fully hydrogenated products, and the catalyst surface (e.g., a Ru(0001) slab).

-

Geometry Optimization: Optimizing the geometries of all molecular species and their adsorption configurations on the catalyst surface to find the most stable structures.

-

Frequency Calculations: Performing vibrational frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Reaction Pathway and Energetics: Locating the transition states for each hydrogenation step and calculating the reaction energies (ΔE) and activation barriers (Ea). The Gibbs free energy (ΔG) of each step can also be calculated to determine the spontaneity of the reaction under specific temperature and pressure conditions.

The workflow for a typical quantum chemical investigation is illustrated below: